N-(3,4-dichlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

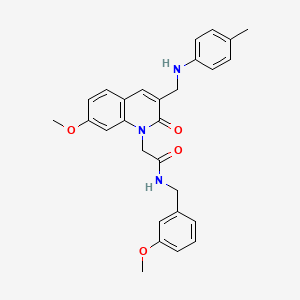

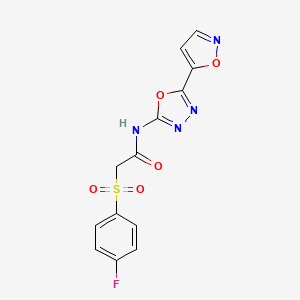

The compound “N-(3,4-dichlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this triazine ring are two piperidine rings and a 3,4-dichlorophenyl group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms, and 3,4-dichlorophenyl is a phenyl ring (a six-membered carbon ring, equivalent to a benzene ring) with chlorine atoms attached at the 3 and 4 positions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used. For example, the Suzuki-Miyaura cross-coupling reaction is a common method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds . This could potentially be used to attach the 3,4-dichlorophenyl group to the triazine ring.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazine ring, being planar and aromatic, would likely contribute to the overall stability of the molecule. The piperidine rings could exist in chair conformations, which are typically the most stable conformation for six-membered rings. The 3,4-dichlorophenyl group would add additional complexity to the molecule’s structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the triazine ring, piperidine rings, and 3,4-dichlorophenyl group each offer different possibilities for reactions. For example, the triazine ring could potentially undergo reactions with nucleophiles at the carbon positions of the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and the presence of any charged species would all influence its properties. For example, the presence of the hydrochloride group suggests that this compound might be a salt, which could influence its solubility in water .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Triazine derivatives are synthesized through various chemical reactions, contributing significantly to organic and medicinal chemistry. For instance, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives highlight the methodological advancements in creating triazine compounds with potential biological applications (Bektaş et al., 2007). Similarly, the crystal structure analysis of triazine-based compounds, such as anilazine, provides critical insights into their molecular geometry and intermolecular interactions, which are essential for understanding their chemical behavior and potential applications (Jeon et al., 2014).

Antimicrobial and Antitumor Activities

The evaluation of triazine derivatives for their antimicrobial and antitumor activities is a significant area of research. For example, some 1,2,4-triazine derivatives bearing the piperazine amide moiety have shown promising antiproliferative effects against breast cancer cells, indicating their potential as anticancer agents (Yurttaş et al., 2014). These studies provide valuable information on the biological applications of triazine derivatives and related compounds.

Molecular Interaction Studies

Investigating the molecular interactions of triazine derivatives with biological targets is crucial for developing potential therapeutic agents. For instance, the study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's interaction with the CB1 cannabinoid receptor offers insights into the compound's binding mechanisms and its potential implications in drug design (Shim et al., 2002).

Antihypertensive Agents

The search for new antihypertensive agents has also led to the exploration of triazine derivatives. A study on 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines revealed their potential as antihypertensive and diuretic agents in animal models, demonstrating the diverse therapeutic applications of triazine-based compounds (Meyer et al., 1989).

Propriétés

IUPAC Name |

N-(3,4-dichlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24Cl2N6.ClH/c20-15-8-7-14(13-16(15)21)22-17-23-18(26-9-3-1-4-10-26)25-19(24-17)27-11-5-2-6-12-27;/h7-8,13H,1-6,9-12H2,(H,22,23,24,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEDMAREMJMCQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)N4CCCCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25Cl3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B2662435.png)

![2-Benzyl-5-(3-chloropyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2662436.png)

![2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B2662437.png)

![N-(4-ethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2662442.png)

![ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate](/img/structure/B2662443.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2662445.png)

![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B2662451.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2662452.png)

![[(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2662453.png)